molecular formula C9H16N2O2 B1446747 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one CAS No. 1779598-25-2

3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No.: B1446747
CAS No.: 1779598-25-2
M. Wt: 184.24 g/mol
InChI Key: IVESZUSEPKCCPX-UHFFFAOYSA-N
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Description

The compound “3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one” is a type of organic compound known as a spiro compound, which contains two or more rings that share a single atom . The specific compound you’re asking about seems to be a derivative of “3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one”, which has a molecular weight of 206.67 .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be similar to that of “3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one”, which has the SMILES string Cl.CN1CC2 (CCCNC2)OC1=O .

Scientific Research Applications

Ethyl tertiary-Butyl Ether: A Toxicological Review

Ethyl tertiary-butyl ether (ETBE) is studied for its use in gasoline to reduce exhaust emissions and maintain octane numbers without using lead compounds. Its metabolism and toxicological profile, including low toxicity and the potential effects on the kidney and liver in rodents, provide a basis for understanding the toxicology of similar ethyl-substituted compounds (Mcgregor, 2007).

The Use of 1-Methylcyclopropene on Fruits and Vegetables

1-Methylcyclopropene (1-MCP) research illustrates how specific chemical inhibitors can significantly impact the ripening and senescence of fruits and vegetables, pointing to the utility of such compounds in agricultural research and postharvest technology (Watkins, 2006).

Biological Activity of Heterocyclic Systems Based on Functionally Substituted 1,3,4-Thia(oxa)diazoles

This review emphasizes the pharmacological importance of heterocyclic compounds, including their antimicrobial, anti-inflammatory, and antitumor activities. It underlines the relevance of structurally diverse heterocyclic compounds in medicinal chemistry, potentially hinting at the research significance of compounds like “3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one” in drug development (Lelyukh, 2019).

Ethyl Carbamate in Foods and Beverages: A Review

The presence and formation mechanisms of ethyl carbamate, a compound with genotoxic and carcinogenic properties, in fermented foods and beverages highlight the importance of understanding the chemistry, toxicity, and regulatory aspects of ethyl and carbamate compounds in food science (Weber & Sharypov, 2009).

Synthesis of Organic Carbonates from Alcoholysis of Urea: A Review

This review discusses the synthesis of organic carbonates, including their applications as green compounds in industrial chemistry. The process of synthesizing these compounds, including through alcoholysis of urea, illustrates the chemical versatility and environmental benefits of certain ethyl and urea-derived compounds (Shukla & Srivastava, 2017).

Properties

IUPAC Name

3-ethyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-2-11-7-9(13-8(11)12)4-3-5-10-6-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVESZUSEPKCCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCCNC2)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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